
1-(4-Bromophenyl)cyclopentanecarbonitrile
Overview
Description
1-(4-Bromophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H12BrN. It is characterized by a bromophenyl group attached to a cyclopentanecarbonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopentanecarbonitrile can be synthesized through a reaction involving 4-bromophenylacetonitrile and 1,4-dibromobutane. The process typically involves the following steps :
- Dissolve sodium hydride (NaH) in dimethylformamide (DMF) and cool the solution in an ice bath.
- Slowly add 4-bromophenylacetonitrile dropwise and stir for 30 minutes.
- Add 1,4-dibromobutane and allow the reaction to proceed at room temperature for 4 hours.
- Extract the product using ethyl acetate and purify it.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Hydrolysis Reactions
Acid-Catalyzed Hydrolysis
The nitrile group undergoes hydrolysis to form carboxylic acid derivatives under acidic conditions. A 95% yield of 1-(4-bromophenyl)cyclopentanecarboxylic acid was achieved using concentrated sulfuric acid at 120°C for 18 hours .
Reaction Conditions | Product | Yield | Reference |
---|---|---|---|
H₂SO₄, H₂O, 120°C | Carboxylic acid | 95% |
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring participates in cross-coupling reactions. For example:
- Buchwald-Hartwig Amination : Reacts with amines in the presence of palladium catalysts to form aryl amines .
- Suzuki Coupling : Forms biaryl derivatives when reacted with boronic acids under Pd catalysis.
Substrate | Catalyst | Product Type | Yield Range | Reference |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70-85% |
Cyclopentane Ring Modifications
The strained cyclopentane ring enables ring-opening or functionalization:
- Oxidation : Reacts with KMnO₄ under acidic conditions to form diketones .
- Radical Bromination : Undergoes allylic bromination with NBS to introduce additional bromine atoms .
Nitrile Group Transformations
The nitrile group serves as a versatile handle for further derivatization:
- Reduction : LiAlH₄ reduces the nitrile to a primary amine (1-(4-bromophenyl)cyclopentylmethylamine).
- Grignard Addition : Reacts with organomagnesium reagents to form ketones after hydrolysis .
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
LiAlH₄ | THF, reflux | Primary amine | 82% | |
CH₃MgBr | Et₂O, 0°C | Cyclopentyl ketone | 75% |
Electrophilic Aromatic Substitution
The electron-deficient bromophenyl ring undergoes selective electrophilic substitution:
- Nitration : Generates 3-nitro derivatives using HNO₃/H₂SO₄ at 0°C .
- Halogenation : Reacts with Cl₂/FeCl₃ to produce dihalogenated products .
Photochemical Reactions
UV irradiation induces intramolecular cyclization to form fused polycyclic structures, as observed in related bromophenyl nitriles .
Comparative Reactivity Table
Reaction Type | Key Reagents/Conditions | Product Diversity | Scalability |
---|---|---|---|
Hydrolysis | H₂SO₄, H₂O, 120°C | Low | Industrial |
Cross-Coupling | Pd catalysts, ligands | High | Lab-scale |
Nitrile Reduction | LiAlH₄, THF | Moderate | Bench-scale |
This compound’s multifunctional reactivity makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates. Experimental protocols emphasize the need for anhydrous conditions in metal-mediated reactions and precise temperature control during nitrile transformations .
Scientific Research Applications
1-(4-Bromophenyl)cyclopentanecarbonitrile is a compound of increasing interest in scientific research due to its unique structural properties and potential applications in various fields. This article explores its applications, particularly in medicinal chemistry, material science, and organic synthesis, supported by data tables and case studies.
Medicinal Chemistry
The compound's structure suggests potential biological activity, particularly as an intermediate in drug synthesis. Research indicates that derivatives of cyclopentanecarbonitrile exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.
Case Study: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents derived from cyclopentanecarbonitrile derivatives. The research demonstrated that introducing a bromophenyl group enhances the compound's ability to inhibit cancer cell proliferation.
Compound | Activity | IC50 (µM) |
---|---|---|
This compound | Moderate | 15 |
1-(Phenyl)cyclopentanecarbonitrile | Low | 40 |
Material Science
In material science, this compound serves as a precursor for developing advanced materials, particularly in polymers and nanocomposites.
Application in Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. For instance, a study highlighted its role as a crosslinking agent in epoxy resins.
Property | Control Epoxy Resin | Epoxy Resin with this compound |
---|---|---|
Glass Transition Temperature (°C) | 120 | 135 |
Tensile Strength (MPa) | 50 | 70 |
Organic Synthesis
The compound is also valuable in organic synthesis as a building block for various chemical reactions, including nucleophilic substitutions and cycloadditions.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclopropanecarbonitrile: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
1-(4-Bromophenyl)cyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 1-(4-Bromophenyl)cyclopentanecarbonitrile is unique due to its specific combination of a bromophenyl group and a cyclopentanecarbonitrile moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
1-(4-Bromophenyl)cyclopentanecarbonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
This compound has the molecular formula C12H12BrN, characterized by a bromophenyl group attached to a cyclopentane ring with a carbonitrile functional group. The synthesis of this compound typically involves multi-step reactions, including the formation of cyclopentanecarboxylic acid derivatives followed by bromination and nitrile formation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. For instance, a study reported that compounds with similar structures showed antibacterial activity with inhibition rates ranging from 70% to 90% against these pathogens .
Cytotoxicity
The cytotoxic effects of this compound have also been investigated. A comparative analysis revealed that this compound exhibits moderate cytotoxicity against cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were found to be in the range of 20-30 µM, indicating potential as an anti-cancer agent .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested for its antibacterial properties. The results showed that at a concentration of 100 µg/mL, the compound inhibited the growth of E. coli by 85%, while a standard antibiotic (e.g., ampicillin) achieved an inhibition rate of 90% under similar conditions. This suggests that while not as potent as traditional antibiotics, it has considerable antibacterial activity.
Compound | Concentration (µg/mL) | % Inhibition |
---|---|---|
This compound | 100 | 85 |
Ampicillin | 100 | 90 |
Case Study 2: Cytotoxicity in Cancer Cell Lines
A study evaluating the cytotoxic effects of various derivatives of cyclopentanecarbonitrile found that this compound showed significant activity against HeLa cells with an IC50 of approximately 25 µM. This was comparable to other derivatives which demonstrated IC50 values ranging from 15 to 35 µM.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 25 |
Derivative A | HeLa | 15 |
Derivative B | HeLa | 35 |
The biological activity of this compound may be attributed to its ability to interfere with cellular processes in bacteria and cancer cells. Its structural similarity to known inhibitors suggests that it might disrupt protein synthesis or cell membrane integrity in bacteria while inducing apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Bromophenyl)cyclopentanecarbonitrile, and what critical parameters influence yield?
- Methodology : Synthesis often involves Suzuki-Miyaura cross-coupling between a bromophenyl boronic acid and a cyclopentanecarbonitrile precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ are critical. Reaction temperatures (80–100°C) and anhydrous conditions prevent side reactions. For example, describes coupling a quinoline intermediate with a bromophenyl group under Pd catalysis .
- Yield Optimization : Stoichiometric control of the bromophenyl precursor (1.2–1.5 equiv) minimizes dimerization. Purification via column chromatography (hexane/EtOAc) removes unreacted starting materials.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Key Techniques :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.4–7.6 ppm (bromophenyl), while cyclopentane carbons resonate at δ 25–35 ppm. The nitrile carbon is identified at δ 115–120 ppm in ¹³C NMR.
- HRMS : Confirms the molecular ion [M+H]⁺ at m/z 266.0124 (C₁₂H₁₂BrN⁺), validated against exact mass data (e.g., reports similar nitriles with HRMS) .
- Contradiction Resolution : Rotational isomers may cause split peaks; variable-temperature NMR or computational modeling (DFT) clarifies conformers .
Q. What purification methods are recommended to isolate this compound from reaction mixtures?
- Stepwise Approach :
Liquid-Liquid Extraction : Use dichloromethane/water to separate organic layers.
Column Chromatography : Silica gel with hexane/EtOAc (4:1) eluent removes polar impurities.
Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95% by HPLC) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Protocol : Single-crystal diffraction (100–113 K) with SHELX software ( ) refines bond lengths and angles. For example, reports a dihedral angle of 58.85° between the bromophenyl and cyclopentane moieties in a related compound, highlighting steric interactions .
- Challenges : Crystal disorder in the nitrile group is addressed using SHELXL’s PART and SUMP instructions during refinement .
Q. What computational strategies predict the nitrile group’s reactivity under nucleophilic conditions?
- DFT Modeling : B3LYP/6-31G* level calculations reveal electrophilicity at the nitrile carbon (Mulliken charge ~+0.35). Solvent effects (DMF) are modeled via the SMD continuum approach.
- Transition-State Analysis : QST2 simulations in Gaussian predict activation barriers for nucleophilic additions (e.g., with amines), validated by kinetic experiments .
Q. How does bromine substitution impact electronic properties compared to chloro/fluoro analogs?
- Hammett Analysis : Bromine’s σ constant (+0.26) lowers the LUMO energy by ~0.8 eV vs. fluoro analogs (σ = +0.06), reducing reactivity in SNAr reactions (UV-Vis and cyclic voltammetry data) .
- Steric Effects : Bromophenyl derivatives exhibit slower kinetics than chloro analogs due to greater bulk (molecular dynamics simulations) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Process Controls :
- Slow addition of reagents to suppress exothermic side reactions.
- In Situ Monitoring : ReactIR tracks nitrile group stability at 2200 cm⁻¹ (C≡N stretch).
Q. How are structure-activity relationship (SAR) studies designed for bromophenyl nitriles in medicinal chemistry?
- Case Study : describes evaluating bromophenyl nitriles as ALDH1A1 inhibitors. Key steps:
Analog Synthesis : Replace bromine with Cl/F ( ) to assess halogen effects.
Bioassay : IC₅₀ values correlate with Hammett σ constants (R² = 0.91 for electron-withdrawing groups) .
Q. What crystallographic software tools are optimal for refining disordered structures?
- SHELX Suite : SHELXL handles partial occupancy and anisotropic displacement parameters. highlights its robustness for small-molecule refinement, even with twinned data .
- Validation : PLATON checks for missed symmetry, and CCDC deposition ensures reproducibility .
Q. How do solvent polarity and temperature affect the compound’s conformational stability?
- Dynamic NMR Studies : In DMSO-d₆, coalescence temperatures (~300 K) indicate interconversion between chair and twist-boat cyclopentane conformers.
- Computational Free-Energy Maps : MD simulations in explicit solvent (e.g., acetone) predict dominant conformers at 298 K .
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopentane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHJLQZXHOLSBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398403 | |
Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143328-19-2 | |
Record name | 1-(4-Bromophenyl)cyclopentanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143328-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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